4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenes and biphenyls. This compound is characterized by the presence of multiple chlorine atoms and a carbamoyl group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl and biphenyl intermediates. The fluorenyl intermediate can be synthesized by chlorination of fluorene, followed by the introduction of a carbamoyl group through a reaction with isocyanate. The biphenyl intermediate is prepared by chlorination of biphenyl, followed by carboxylation. The final step involves coupling the fluorenyl and biphenyl intermediates under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and quinone derivatives, which can have distinct chemical and biological properties .
Scientific Research Applications
4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: A related compound with similar structural features but lacking the biphenyl and carbamoyl groups.
4,4’-Dichlorobiphenyl: Another similar compound that shares the biphenyl core but lacks the fluorenyl and carbamoyl groups.
Uniqueness
4,4’-Dichloro-2’-((5,7-dichloro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of fluorenyl, biphenyl, and carbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
25698-57-1 |
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Molecular Formula |
C27H15Cl4NO3 |
Molecular Weight |
543.2 g/mol |
IUPAC Name |
5-chloro-2-[4-chloro-2-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H15Cl4NO3/c28-15-1-4-20(21-5-2-16(29)11-23(21)27(34)35)22(10-15)26(33)32-18-3-6-19-13(9-18)7-14-8-17(30)12-24(31)25(14)19/h1-6,8-12H,7H2,(H,32,33)(H,34,35) |
InChI Key |
GZDLWFSZTBRVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)C(=O)O)C5=C1C=C(C=C5Cl)Cl |
Origin of Product |
United States |
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